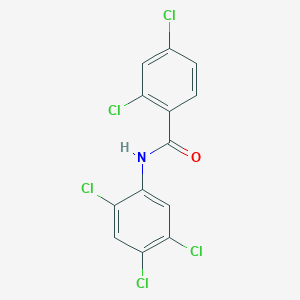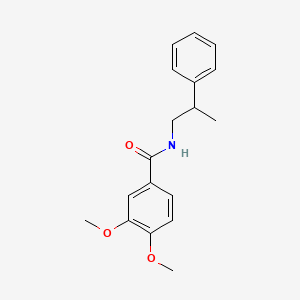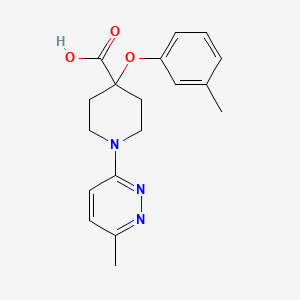![molecular formula C17H25N3O3 B5342029 (3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B5342029.png)
(3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a butyl group and a carbamoyl group attached to a 6-methylpyridinyl moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the butyl group and the carbamoyl group. The 6-methylpyridinyl moiety is introduced through a coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
(3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and the resulting biological effects are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural complexity.
Steviol glycoside: Natural sweeteners with a complex molecular structure.
Uniqueness
(3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a piperidine ring and a pyridinyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3S,5S)-1-butyl-5-[(6-methylpyridin-3-yl)carbamoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-3-4-7-20-10-13(8-14(11-20)17(22)23)16(21)19-15-6-5-12(2)18-9-15/h5-6,9,13-14H,3-4,7-8,10-11H2,1-2H3,(H,19,21)(H,22,23)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMNAOCVNWKJKS-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC(C1)C(=O)O)C(=O)NC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C[C@H](C[C@@H](C1)C(=O)O)C(=O)NC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-1-methyl-1H-benzimidazole](/img/structure/B5341963.png)
![5-acetyl-2-[(E)-but-2-enyl]sulfanyl-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5341971.png)
![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{[3-(3-fluorophenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5341979.png)

![N-[5-(azepan-1-ylsulfonyl)-2-ethoxyphenyl]acetamide](/img/structure/B5341991.png)
![2,3-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5341995.png)
![{1-[(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)methyl]cyclopropyl}methanol](/img/structure/B5341996.png)

![1-(cyclohexylmethyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5342012.png)
![4-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}-1-propyl-2-pyrrolidinone](/img/structure/B5342018.png)

![N-(2-{3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}-1,1-dimethyl-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5342043.png)
![3-{2-[(1H-imidazol-2-ylmethyl)(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5342050.png)
![(4E)-2-(4-iodophenyl)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-5-methylpyrazol-3-one](/img/structure/B5342064.png)
